2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups including a pyrimidine ring, a thioether group, and an acetamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the thioether group, and the attachment of the acetamide group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyrimidine ring, for example, is a common structure in many biological molecules and is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups .Scientific Research Applications
Anticancer Properties
Pyrimidine derivatives have been extensively studied for their anticancer potential. This compound may exhibit cytotoxic effects against cancer cells by interfering with essential cellular processes. Researchers have investigated its activity against specific cancer types, including leukemia, breast cancer, and lung cancer .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O3S/c1-29-21-19(23(32)30(2)24(29)33)22(28-20(27-21)16-8-10-17(25)11-9-16)34-14-18(31)26-13-12-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3,(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRHENYRTNGQQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NCCC4=CC=CC=C4)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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